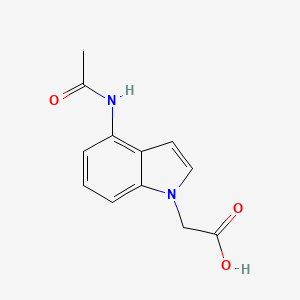

2-(4-acetamido-1H-indol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-acetamidoindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHYPSQYMVEFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401270830 | |

| Record name | 1H-Indole-1-acetic acid, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1573548-32-9 | |

| Record name | 1H-Indole-1-acetic acid, 4-(acetylamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1573548-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-acetic acid, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401270830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-acetamido-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules.[1][2][3][4] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. This guide focuses on a specific, yet under-documented derivative, 2-(4-acetamido-1H-indol-1-yl)acetic acid . In the absence of extensive direct experimental data, this document serves as a comprehensive technical resource, amalgamating foundational chemical principles, predictive modeling, and logical inferences from structurally related compounds to provide a robust profile of this molecule. Our objective is to equip researchers and drug development professionals with a foundational understanding of its synthesis, physicochemical characteristics, potential biological activities, and analytical methodologies, thereby catalyzing further investigation into its therapeutic potential.

Molecular Structure and Identification

This compound is an indole derivative characterized by an acetic acid moiety at the N-1 position of the indole ring and an acetamido group at the C-4 position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1573548-32-9 |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

Proposed Synthesis Pathway

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Acetylation of 4-Aminoindole

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminoindole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylating Agent Addition: Cool the solution in an ice bath (0 °C) and add acetic anhydride dropwise, with stirring. A mild base, such as triethylamine or pyridine, can be added to scavenge the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(1H-indol-4-yl)acetamide can be purified by column chromatography or recrystallization.

Step 2: N-Alkylation of N-(1H-indol-4-yl)acetamide

-

Deprotonation: To a solution of N-(1H-indol-4-yl)acetamide in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

-

Alkylation: After stirring for a short period, add ethyl bromoacetate dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Hydrolysis: Once the N-alkylation is complete, the resulting ester can be hydrolyzed to the carboxylic acid by adding an aqueous solution of a base like sodium hydroxide or lithium hydroxide and stirring at room temperature or with gentle heating.[5]

-

Purification: After hydrolysis, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid this compound can then be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Caption: Proposed synthesis of this compound.

Physicochemical Properties (Predicted)

Due to the lack of experimentally determined data, the following physicochemical properties have been predicted using widely accepted computational models such as those available through ChemAxon's MarvinSketch and other online platforms.[6][7] These predictions provide valuable insights for experimental design and interpretation.

| Property | Predicted Value | Significance in Drug Development |

| pKa (acidic) | ~4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (basic) | ~1.0 - 2.0 (amide nitrogen) | The amide nitrogen is weakly basic. |

| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Moderately Soluble | Essential for dissolution and absorption in the gastrointestinal tract. |

| Polar Surface Area (PSA) | ~75 Ų | Suggests good potential for oral bioavailability and cell membrane permeability. |

Potential Biological Activities and Therapeutic Applications

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule allow for informed speculation on its potential pharmacological profile.

Anti-inflammatory and Analgesic Potential

The indole-acetic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin being a prominent example. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The presence of the acetic acid side chain at the N-1 position is a key feature for this class of compounds. Therefore, it is plausible that this compound may exhibit anti-inflammatory and analgesic properties.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic compounds with antimicrobial activity.[3] Derivatives of 4-aminoindole, in particular, have been investigated for their antibacterial properties.[8][9] The acetamido group at the 4-position may modulate this activity. Further research is warranted to explore the potential of this compound against a panel of bacterial and fungal pathogens.

Neuroprotective Effects

Recent studies have highlighted the potential of 4-aminoindole derivatives in the context of neurodegenerative diseases.[10][] Specifically, certain 4-aminoindole carboxamides have been shown to inhibit the oligomer formation of α-synuclein and tau proteins, which are implicated in Parkinson's and Alzheimer's diseases, respectively.[10] The acetamido group in the target molecule is structurally related to the carboxamides in these active compounds, suggesting a potential avenue for investigation into its neuroprotective capabilities.

Caption: Potential biological activities of the target molecule.

Analytical Methodologies

The robust analysis of this compound in various matrices is crucial for preclinical and clinical development. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for the quantification of indole derivatives.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method would be suitable for the separation and quantification of this compound.

-

Column: A C18 column is a common choice for separating indole derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good peak shape and resolution.

-

Detection: UV detection at the wavelength of maximum absorbance for the indole chromophore (typically around 280 nm) would be appropriate. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as indoles are often fluorescent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex biological matrices, an LC-MS/MS method is recommended.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode would be suitable.

-

Mass Analysis: Multiple Reaction Monitoring (MRM) would be employed for quantification, monitoring specific precursor-to-product ion transitions to ensure high selectivity and minimize matrix interference. The fragmentation pattern of the molecule would need to be determined through initial infusion experiments.

Caption: General analytical workflows for the target molecule.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential for further scientific investigation. Based on its structural features and analogies to well-characterized indole derivatives, it is a promising candidate for evaluation in several therapeutic areas, including inflammation, infectious diseases, and neurodegeneration. This technical guide provides a foundational framework for initiating such research. The proposed synthetic route offers a practical starting point for its chemical synthesis. The predicted physicochemical properties can guide formulation development and the design of biological assays. The outlined potential biological activities provide a rationale for initial screening efforts. Finally, the described analytical methodologies will be indispensable for the accurate characterization and quantification of this compound in future studies. The scientific community is encouraged to build upon this foundation to unlock the full therapeutic potential of this and related indole derivatives.

References

-

ChemAxon. MarvinSketch. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Software. [Link]

-

Rowan's Free Online pKa Calculator. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

openmolecules.org. Virtual logP On-line. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. PMC. [Link]

-

GitHub. mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [Link]

-

Omni Calculator. pKa Calculator. [Link]

-

ChemAxon. Calculator Plugins in MarvinSketch. [Link]

-

openmolecules.org. Calculated LogP. [Link]

-

Slashdot. ACD/Labs Percepta Platform Reviews - 2026. [Link]

-

Molecular Discovery. MoKa - pKa modelling. [Link]

-

Solubility.info. [Link]

-

Rowan Scientific. Predicting Solubility. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

ChemAxon. About Chemical Calculations and Predictions. [Link]

-

ACD/Labs. Software for R&D | Chemistry Software. [Link]

-

ResearchGate. What is the most accurate logp calculator? [Link]

-

SourceForge. ACD/Labs Percepta Platform Reviews in 2026. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

-

Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects. PubMed. [Link]

-

SourceForge. ACD/Labs Percepta Platform vs. ChemDraw Comparison. [Link]

-

Cambridge MedChem Consulting. Calculating Physiochemical Properties. [Link]

-

Selective Alkylation of 4-Aminoindoles. ChemistryViews. [Link]

-

Expasy. ProtParam. [Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. NIH. [Link]

-

Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

Wikipedia. Indole-3-acetic acid. [Link]

-

Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. [Link]

-

THE SYNTHESIS OF CERTAIN SUBSTITUTED INDOLEACETIC ACIDS1. ACS Publications. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

-

Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. ResearchGate. [Link]

-

Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications (RSC Publishing). [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

-

Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. chemaxon.com [chemaxon.com]

- 8. Selective Alkylation of 4-Aminoindoles - ChemistryViews [chemistryviews.org]

- 9. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid (CAS 1573548-32-9): A Molecule of Latent Potential

Abstract

This technical guide provides a comprehensive overview of 2-(4-acetamido-1H-indol-1-yl)acetic acid, a unique indole derivative with the CAS number 1573548-32-9. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of medicinal chemistry and drawing parallels from structurally related compounds, this guide will explore its physicochemical properties, propose a viable synthetic route, and outline a strategic framework for its biological characterization and potential therapeutic applications. The indole scaffold is a cornerstone in modern drug discovery, and the specific substitutions on this particular molecule suggest intriguing possibilities.[1][2][3]

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged heterocyclic motif, forming the structural core of numerous natural products, neurotransmitters, and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for engaging a wide array of biological targets.[1][4] The N-1 and C-4 positions of the indole ring are critical for modulating its pharmacological profile, and substitutions at these sites can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, features an acetic acid moiety at the N-1 position and an acetamido group at the C-4 position, suggesting a rich potential for biological activity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential behavior in biological systems and for designing relevant experimental protocols.

| Property | Value | Source |

| CAS Number | 1573548-32-9 | Internal Data |

| Molecular Formula | C₁₂H₁₂N₂O₃ | Internal Data |

| Molecular Weight | 232.24 g/mol | Internal Data |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in polar organic solvents (predicted) | --- |

| pKa | ~4.5 (for the carboxylic acid, predicted) | --- |

| LogP | ~1.5 (predicted) | --- |

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not publicly documented, a plausible and efficient synthetic route can be proposed based on established indole chemistry. The following multi-step synthesis is designed to be robust and amenable to scale-up for further studies.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of N-(1H-indol-4-yl)acetamide

-

Reduction of 4-Nitroindole: To a solution of 4-nitroindole in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-aminoindole.

-

Acetylation: Dissolve the crude 4-aminoindole in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add pyridine or another non-nucleophilic base, followed by the dropwise addition of acetic anhydride.

-

Stir the reaction at room temperature until complete, as monitored by TLC.

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield N-(1H-indol-4-yl)acetamide, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

-

N-Alkylation: To a solution of N-(1H-indol-4-yl)acetamide in an anhydrous aprotic solvent like dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.

-

Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester.

-

Hydrolysis: Dissolve the crude ester in a mixture of tetrahydrofuran and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of ~3, which should precipitate the desired carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Potential Biological Significance and Therapeutic Applications

The structural motifs of this compound suggest several avenues for biological investigation.

-

Anti-inflammatory and Analgesic Properties: The indole-acetic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin.[5] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] The 4-acetamido substitution is also present in the widely used analgesic and antipyretic drug, acetaminophen. The combination of these two moieties in a single molecule makes it a compelling candidate for investigation as a novel anti-inflammatory or analgesic agent.

-

Anticancer Potential: Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[6] The acetamido group can participate in hydrogen bonding interactions within enzyme active sites, potentially enhancing binding affinity to cancer-related targets.

-

Enzyme Inhibition: The indole nucleus is a versatile scaffold for designing enzyme inhibitors.[3] Depending on the overall topography of the molecule, it could be screened against a variety of enzyme classes, such as histone deacetylases (HDACs), protein kinases, or aldose reductase.[6][7]

Proposed Experimental Workflow for Biological Characterization

For researchers interested in elucidating the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify and validate potential therapeutic activities.

Figure 2: Proposed experimental workflow for biological characterization.

Detailed Protocols:

Protocol 1: In Vitro COX Enzyme Inhibition Assay

-

Objective: To determine if this compound inhibits COX-1 and/or COX-2 enzymes.

-

Methodology: Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Follow the kit manufacturer's instructions, which typically involve incubating the enzyme (COX-1 or COX-2) with the test compound and arachidonic acid as the substrate.

-

Measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.

-

Calculate the percent inhibition at each concentration and determine the IC₅₀ value.

Protocol 2: Cancer Cell Line Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or anti-proliferative effects of the compound on various cancer cell lines.

-

Cell Culture: Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media and conditions.

-

Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. Its unique combination of a proven anti-inflammatory scaffold and a key functional group from a widely used analgesic suggests a high probability of interesting biological activity. The proposed synthetic route and experimental workflows in this guide provide a clear and actionable path for researchers to undertake a thorough investigation of this compound. Future studies should focus on the synthesis and subsequent in vitro and in vivo characterization to unlock the full therapeutic potential of this promising molecule.

References

- Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A detailed review. Advanced Journal of Chemistry B, 7(2), 160-181.

- Reddy, B., et al. (n.d.). Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. PMC.

- Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342-349.

- BenchChem. (2025). 1-Acetyl-7-azaindole: A Technical Review for Drug Discovery Professionals. BenchChem.

- BenchChem. (2025).

- Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538.

- Doebel, K. J., & Wasley, J. W. F. (1971). Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry, 14(12), 1214-1215.

- Premnath, D., et al. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 9, 718331.

- IJIRT. (n.d.). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities.

- Khan, I., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(11), 1519.

- Li, H., et al. (2010). Design, Synthesis, and Evaluation of Indole Compounds as Novel Inhibitors Targeting Gp41. Bioorganic & Medicinal Chemistry Letters, 20(13), 3953-3956.

- Wikipedia. (n.d.). Indole-3-acetic acid.

- Ahmad, I., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(44), 31089-31103.

- Patel, H. V., et al. (2022).

- Inam, A., & Shah, A. A. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Chemistry, 5(3), 1650-1654.

- ResearchGate. (2025). A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery.

- Mohamed, N. A. (2025). Studies on Acetylation of Indoles.

- Bullock, M. W., & Fox, S. W. (1951). A Convenient Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society, 73(11), 5155-5157.

- Kumar, N., & Parle, A. (2020). Synthesis, characterization and evaluation of 3-acetylindole derivatives evaluating as potential anti-inflammatory agent.

- de Oliveira, R., et al. (2009). 4´-Acetamidochalcone Derivatives as Potential Antinociceptive Agents. Latin American Journal of Pharmacy, 28(4), 536-41.

- ResearchGate. (2025). 4-Acetamidobenzaldehyde Derivatives as Biological Active Candidates; Synthesis, Anti-oxidant, Anti-Alzheimer and DNA Binding Studies.

- MedChemExpress. (2023).

- Govea-Salas, M., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. International Journal of Molecular Sciences, 23(24), 16039.

- de Oliveira, A. C. S., et al. (2023). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Pharmaceuticals, 16(8), 1083.

- Olorunnisola, O. S., et al. (2022). Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. Scientific Reports, 12(1), 9482.

Sources

- 1. ijirt.org [ijirt.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential therapeutic applications of 2-(4-acetamido-1H-indol-1-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will delve into a detailed, multi-step synthetic protocol, outline expected analytical characterization data, and explore the promising pharmacological landscape of this indole derivative, supported by insights into the broader class of indole-based compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry research for decades. Substituted indole derivatives have demonstrated a vast array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The compound this compound represents a specific analogue designed to explore the impact of N-1 and C-4 substitutions on the indole core, potentially modulating its biological activity and pharmacokinetic profile. The introduction of an acetic acid moiety at the N-1 position is a common strategy to mimic the structure of endogenous molecules like auxin (indole-3-acetic acid) and to enhance solubility, while the 4-acetamido group can introduce specific hydrogen bonding interactions that may influence receptor binding and selectivity.[4]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any novel compound is a thorough characterization of its molecular structure and inherent properties.

Structural Elucidation

The molecular structure of this compound is defined by a central indole ring system. An acetic acid group is attached to the nitrogen atom at position 1, and an acetamido group is substituted at position 4 of the benzene portion of the indole ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; "N1" [label="N", pos="0,0.8!"]; "C2" [label="C", pos="1.2,1.2!"]; "C3" [label="C", pos="1.2,-0.4!"]; "C3a" [label="C", pos="0,-1.2!"]; "C4" [label="C", pos="-1.2,-0.4!"]; "C5" [label="C", pos="-2.4,-1.2!"]; "C6" [label="C", pos="-2.4,-2.8!"]; "C7" [label="C", pos="-1.2,-3.6!"]; "C7a" [label="C", pos="0,-2.8!"]; "N_acetamido" [label="N", pos="-1.2,1.2!"]; "C_acetyl" [label="C", pos="-2.4,1.8!"]; "O_acetyl" [label="O", pos="-3.6,1.2!"]; "C_methyl" [label="CH3", pos="-2.4,3.2!"]; "C_acetic" [label="CH2", pos="0,2.4!"]; "C_carboxyl" [label="C", pos="1.2,3.2!"]; "O_carboxyl1" [label="O", pos="1.2,4.4!"]; "O_carboxyl2" [label="OH", pos="2.4,2.8!"];

} Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1573548-32-9 |

| Predicted XlogP | 0.9 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the synthesis of the substituted indole precursor, 4-acetamido-1H-indole, followed by N-alkylation and subsequent hydrolysis.

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Proposed multi-step synthesis workflow.

Step-by-Step Synthesis Protocol

The synthesis of the 4-nitroindole precursor can be achieved via a Reissert-type indole synthesis.[5]

-

Formation of the Imidate: 2-Methyl-3-nitroaniline is reacted with triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is heated to drive off the ethanol byproduct, yielding ethyl N-(2-methyl-3-nitrophenyl)formimidate.

-

Cyclization: A solution of diethyl oxalate and potassium ethoxide in dimethylformamide (DMF) is prepared and immediately added to a solution of the formimidate in dimethyl sulfoxide (DMSO). The reaction is stirred to facilitate the cyclization to 4-nitroindole.

-

Work-up and Purification: The reaction mixture is poured into water to precipitate the crude 4-nitroindole. The solid is collected by filtration and can be purified by sublimation or recrystallization from a suitable solvent like methanol.[5]

-

Reduction of the Nitro Group: 4-Nitroindole is reduced to 4-aminoindole. This can be accomplished using various reducing agents. A common method is catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.[6] Alternatively, reduction with iron powder in the presence of a weak acid like acetic acid or a mineral acid like hydrochloric acid can be employed.[2][7] The resulting 4-aminoindole is often used directly in the next step due to its potential instability.

-

Acetylation of the Amine: The crude 4-aminoindole is acetylated using acetic anhydride.[2] The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct.

-

N-Alkylation: 4-Acetamido-1H-indole is dissolved in an anhydrous polar aprotic solvent such as DMF. Sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the indole nitrogen, forming the corresponding sodium salt.[8][9] Ethyl bromoacetate is then added, and the reaction is allowed to warm to room temperature and stirred until completion, yielding ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.

-

Ester Hydrolysis: The crude ethyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.[10]

-

Work-up and Purification: After the hydrolysis is complete, the reaction mixture is acidified to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Below are the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.90 | br s | 1H | -COOH |

| ~9.80 | s | 1H | -NH- (acetamido) |

| ~7.50 | d | 1H | Indole H-5 |

| ~7.20 | d | 1H | Indole H-7 |

| ~7.10 | t | 1H | Indole H-6 |

| ~7.05 | d | 1H | Indole H-2 |

| ~6.50 | d | 1H | Indole H-3 |

| ~5.00 | s | 2H | -CH₂- (acetic acid) |

| ~2.10 | s | 3H | -CH₃ (acetyl) |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~171.0 | -COOH |

| ~168.5 | -C=O (acetamido) |

| ~137.0 | Indole C-7a |

| ~132.0 | Indole C-4 |

| ~128.0 | Indole C-2 |

| ~125.0 | Indole C-3a |

| ~118.0 | Indole C-6 |

| ~110.0 | Indole C-5 |

| ~108.0 | Indole C-7 |

| ~101.0 | Indole C-3 |

| ~48.0 | -CH₂- (acetic acid) |

| ~24.0 | -CH₃ (acetyl) |

Note: These are predicted chemical shifts and may vary slightly from experimental values.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of an indole derivative will show characteristic absorption bands.[5] For this compound, the expected characteristic peaks are:

-

~3400 cm⁻¹: N-H stretch of the acetamido group.

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1720 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1660 cm⁻¹: C=O stretch of the amide (Amide I band).

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic indole ring.

-

~1540 cm⁻¹: N-H bend of the amide (Amide II band).

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of indole derivatives often shows a prominent molecular ion peak due to the stability of the aromatic ring system.[11] The fragmentation pattern of indole-3-acetic acid derivatives typically involves the loss of the carboxylic acid group and fragmentation of the side chain.[12] For this compound, the expected molecular ion peak [M]⁺ would be at m/z 232. Key fragmentation patterns could include the loss of the acetic acid moiety and fragmentation of the acetamido group.

Potential Therapeutic Applications and Biological Activity

The indole scaffold is a cornerstone in drug discovery, with derivatives showing a wide spectrum of biological activities. The specific substitutions on this compound suggest several potential therapeutic avenues.

Anticancer Potential

Numerous indole derivatives have been investigated as potent anticancer agents.[1][13] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation. The acetamido group can form crucial hydrogen bonds with target proteins, potentially enhancing binding affinity and selectivity.[14] Substituted indol-3-acetamides, for instance, have shown promising anticancer activity.[15]

Anti-inflammatory Activity

Indole-3-acetic acid itself has been shown to possess anti-inflammatory and anti-oxidative properties.[16][17] Analogs of the well-known NSAID indomethacin, which is an indole-1-acetic acid derivative, have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[18] It is plausible that this compound could modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX).

Antimicrobial Activity

The indole ring is a common motif in compounds with antibacterial and antifungal properties.[19][20] Novel synthetic indole derivatives are continuously being explored as potential new antimicrobial agents to combat the rise of drug-resistant pathogens.[21] The specific substitution pattern of this compound could confer activity against various bacterial or fungal strains.

Proposed Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.

-

Cell Culture: A panel of human cancer cell lines (e.g., U87 glioblastoma, RPMI 8226 multiple myeloma, HL60 leukemia) and a normal cell line (e.g., L929 fibroblast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[14]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Conclusion

This compound is a synthetically accessible indole derivative with a substitution pattern that suggests a high potential for diverse biological activities. This guide has provided a detailed roadmap for its synthesis, characterization, and preliminary exploration of its therapeutic potential. The established versatility of the indole scaffold, combined with the specific electronic and steric properties imparted by the 4-acetamido and 1-acetic acid groups, makes this compound a compelling candidate for further investigation in anticancer, anti-inflammatory, and antimicrobial drug discovery programs. The protocols and data presented herein serve as a foundational resource for researchers aiming to explore the pharmacological landscape of this and related indole derivatives.

References

-

Organic Syntheses. (1987). 4-NITROINDOLE. Organic Syntheses, 65, 173. [Link]

-

Ljung, K., et al. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 125(1), 474-485. [Link]

-

Yavuz, S., et al. (2022). Synthesis of novel indol-3-acetamido analogues as potent anticancer agents, biological evaluation and molecular modeling studies. Bioorganic Chemistry, 129, 106175. [Link]

- Google Patents. (2010).

-

Aksenov, D. A., et al. (2024). 2-(3-Indolyl)acetamides and their oxazoline analogues: Anticancer SAR study. Bioorganic & Medicinal Chemistry Letters, 102, 129681. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. Communications Biology, 7(1), 1-17. [Link]

-

Minassi, A., et al. (2025). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

IOSR Journal. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 12(5), 56-62. [Link]

-

Cadelis, M. M., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. Molecules, 28(16), 5961. [Link]

-

Khan, I., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega. [Link]

-

ResearchGate. (n.d.). 3 Examples of recently reported N-alkylated indoles with anticancer... [Link]

- Google Patents. (2013).

-

Kamal, A., et al. (2013). Novel Acetamidothiazole Derivatives: Synthesis and in Vitro Anticancer Evaluation. European Journal of Medicinal Chemistry, 62, 493-502. [Link]

-

Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 230, 114110. [Link]

-

ResearchGate. (n.d.). (i) Ethyl bromoacetate, NaH, DMF; then, hydrazine hydrate (80%), ethanol, reflux, 24 h. [Link]

-

Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3), 368-372. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

Andreani, A., et al. (2008). Antitumor Activity of Bis-Indole Derivatives. Bioorganic & Medicinal Chemistry, 16(17), 8035-8041. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Wei, W., et al. (2022). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 23(21), 13009. [Link]

-

ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? [Link]

-

Advanced Chemistry Development, Inc. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

-

Shalimov, A. A., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 54(11), 1033-1039. [Link]

-

van der Vorm, S., et al. (2019). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 84(15), 9496-9506. [Link]

-

Wang, Y., et al. (2022). Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. Frontiers in Immunology, 13, 828434. [Link]

-

Rainsford, K. D. (1998). Effects of Novel Anti-Inflammatory Compounds on Healing of Acetic Acid-Induced Gastric Ulcer in Rats. Journal of Pharmacy and Pharmacology, 50(5), 535-542. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Zhang, X.-X., et al. (2025). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights. ACS Catalysis. [Link]

-

ResearchGate. (2022). (PDF) Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. [Link]

-

ResearchGate. (n.d.). N-Alkylation of N-H Compounds in N,N-Dimethylformamide Dialkyl Acetal. [Link]

-

Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 48-54. [Link]

-

MDPI. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antitumor Activity of Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of novel indol-3-acetamido analogues as potent anticancer agents, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iosrjournals.org [iosrjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(4-acetamido-1H-indol-1-yl)acetic acid

Introduction

2-(4-acetamido-1H-indol-1-yl)acetic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring an acetamido group at the 4-position and an acetic acid moiety at the 1-position of the indole core, presents a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a plausible and robust synthetic pathway for this target molecule, tailored for researchers, scientists, and professionals in the field of drug development. The elucidated multi-step synthesis is grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound necessitates a strategic approach to regioselectively introduce the functional groups onto the indole scaffold. A logical retrosynthetic analysis suggests a convergent pathway, commencing with the formation of a key intermediate, 4-aminoindole. This intermediate can then be readily functionalized in a stepwise manner to yield the final product.

The proposed synthetic strategy is as follows:

-

Step 1: Synthesis of 4-Aminoindole. This foundational step involves the construction of the indole ring with a crucial amino group at the 4-position. A reliable method starting from 2-methyl-3-nitroaniline is employed.[1]

-

Step 2: Acetylation of 4-Aminoindole. The amino group of 4-aminoindole is then protected or functionalized via acetylation to introduce the acetamido group.

-

Step 3: N-Alkylation of 4-acetamido-1H-indole. The indole nitrogen is subsequently alkylated with an appropriate electrophile to introduce the acetic acid side chain in its ester form.

-

Step 4: Hydrolysis. The final step involves the hydrolysis of the ester to the desired carboxylic acid.

This strategic sequence ensures high yields and minimizes the formation of undesirable side products, making it a viable route for both laboratory-scale synthesis and potential scale-up operations.

Experimental Protocols

Step 1: Synthesis of 4-Aminoindole

The synthesis of 4-aminoindole can be achieved through a multi-step process starting from 2-methyl-3-nitroaniline, as detailed in Chinese patent CN103420895A.[1] This process involves three key transformations: acetyl protection of the aniline, cyclization to form the indole ring, and subsequent reduction of the nitro group.

Part A: Acetyl Protection of 2-methyl-3-nitroaniline

-

Reaction: 2-methyl-3-nitroaniline is reacted with acetic anhydride to protect the amino group as an acetamide.

-

Procedure: To a solution of 2-methyl-3-nitroaniline in a suitable solvent such as acetonitrile, acetic anhydride is added. The reaction mixture is heated to reflux for a specified period until the starting material is consumed (monitored by TLC). Upon completion, the reaction is cooled, and the product, N-(2-methyl-3-nitrophenyl)acetamide, is isolated by precipitation in water, followed by filtration and drying.

Part B: Cyclization to form 4-nitroindole

-

Reaction: The protected aniline derivative undergoes cyclization to form the indole ring. This is often achieved by reaction with a suitable reagent like DMF-DMA (N,N-dimethylformamide dimethyl acetal).

-

Procedure: N-(2-methyl-3-nitrophenyl)acetamide is dissolved in DMF, and DMF-DMA is added. The mixture is heated to promote the cyclization reaction. After the reaction is complete, the product, 4-nitroindole, is isolated by pouring the reaction mixture into water, followed by filtration and recrystallization.

Part C: Reduction of 4-nitroindole to 4-aminoindole

-

Reaction: The nitro group of 4-nitroindole is reduced to an amino group. A common method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid like hydrochloric acid.

-

Procedure: 4-nitroindole is suspended in a mixture of ethanol and water. Iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron catalyst, and the filtrate is concentrated. The pH is adjusted to basic, and the product, 4-aminoindole, is extracted with an organic solvent. The organic layer is then dried and concentrated to yield the desired product.

Step 2: Acetylation of 4-Aminoindole to yield 4-acetamido-1H-indole

-

Reaction: The primary amino group of 4-aminoindole is acetylated using acetic anhydride.

-

Procedure: 4-aminoindole is dissolved in a suitable solvent like acetic acid or a mixture of acetic anhydride and acetic acid. The reaction mixture is stirred at room temperature or gently heated to ensure complete acetylation. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 4-acetamido-1H-indole.

Step 3: N-Alkylation of 4-acetamido-1H-indole with Ethyl Bromoacetate

-

Reaction: The indole nitrogen of 4-acetamido-1H-indole is alkylated with ethyl bromoacetate in the presence of a base to yield ethyl 2-(4-acetamido-1H-indol-1-yl)acetate.

-

Procedure: To a solution of 4-acetamido-1H-indole in a polar aprotic solvent such as DMF or acetone, a base like anhydrous potassium carbonate or cesium carbonate is added. The mixture is stirred for a short period to deprotonate the indole nitrogen. Ethyl bromoacetate is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 2-(4-acetamido-1H-indol-1-yl)acetate, which can be purified by column chromatography.

Step 4: Hydrolysis of Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate

-

Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Procedure: The crude ethyl 2-(4-acetamido-1H-indol-1-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base such as sodium hydroxide or lithium hydroxide.[2] The reaction mixture is stirred at room temperature or heated to reflux until the ester is completely hydrolyzed (monitored by TLC). After the reaction is complete, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as a sequence of key transformations, each with specific reagents and conditions.

Caption: Synthetic pathway for this compound.

Data Summary

| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1A | 2-methyl-3-nitroaniline | N-(2-methyl-3-nitrophenyl)acetamide | Acetic anhydride | ~97%[1] |

| 1B | N-(2-methyl-3-nitrophenyl)acetamide | 4-nitroindole | DMF-DMA | ~62%[1] |

| 1C | 4-nitroindole | 4-aminoindole | Fe, HCl | High |

| 2 | 4-aminoindole | 4-acetamido-1H-indole | Acetic anhydride | High |

| 3 | 4-acetamido-1H-indole | Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate | Ethyl bromoacetate, K2CO3 | Moderate to High |

| 4 | Ethyl 2-(4-acetamido-1H-indol-1-yl)acetate | This compound | NaOH, H2O/EtOH | High |

Conclusion

The synthesis of this compound, a molecule with significant potential in drug discovery, can be reliably achieved through the well-defined, multi-step pathway detailed in this guide. By starting with the strategic synthesis of 4-aminoindole and proceeding through controlled acetylation, N-alkylation, and hydrolysis, researchers can access this valuable compound with good overall yields. The protocols provided are based on established and referenced chemical transformations, offering a solid foundation for further research and development in this area. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

- Li, X., He, Q., & Fan, R. (2022). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers.

- Li, X., He, Q., & Fan, R. (2022). Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2-Alkynylanilines.

- CN103420895A - Preparation method of 4-aminoindole. (2013). Google Patents.

- Ibrahim, M. N. (2007). Studies on Acetylation of Indoles. E-Journal of Chemistry, 4(3).

- Zhang, X.-X., et al. (2025). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.

- US6972336B2 - N-alkylation of indole derivatives. (2005). Google Patents.

- Li, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

- Sestito, S., et al. (2015). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 58(15), 6046-6063.

- A Novel Strategy for the Synthesis of N-Alkyl

- Abdel-Wahab, B. F., et al. (2015).

- Husain, A., et al. (2008). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2008(15), 216-227.

- Kumar, S., et al. (2022). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry, 65(2), 1479-1496.

- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (n.d.). ACS Omega.

- Ethyl 2-[2-(4-Nitrobenzoyl)

-

Amanote Research. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1h-Indol-3-Yl]acetate. Retrieved from [Link]

Sources

- 1. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 2. Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Elucidating the Mechanism of Action of Novel Indole Analogs: A Case Study of 2-(4-acetamido-1H-indol-1-yl)acetic acid

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The functionalization of the indole ring system offers a vast chemical space for the development of novel drugs. However, the journey from a newly synthesized, biologically active compound to a well-characterized drug candidate with a defined mechanism of action (MoA) is a complex, multi-step process. This guide provides a comprehensive, technically-focused framework for elucidating the MoA of novel indole derivatives, using the hypothetical case of "2-(4-acetamido-1H-indol-1-yl)acetic acid" as a central example. We will navigate the logical progression from initial phenotypic screening to target identification and validation, emphasizing the causality behind experimental choices and the integration of computational and experimental approaches.

Introduction: The Enigma of a Novel Indole Acetic Acid Derivative

Our investigation is founded on the principle of moving from broad, phenotype-based observations to a precise, molecular-level understanding of the drug-target interaction. This journey is critical for rational drug design, enabling optimization of potency and selectivity while minimizing off-target effects.[4]

Phase 1: Hypothesis Generation through Phenotypic Screening and Computational Prediction

The initial step in characterizing a novel compound is to understand its biological effects at a cellular or organismal level. This "black-box" approach, where we observe the outcome without initially knowing the internal workings, is crucial for generating initial hypotheses about the compound's MoA.[5]

Broad-Based Phenotypic Screening

Given the known activities of related indole compounds, a logical starting point is to screen "this compound" in a panel of well-established in vitro assays for anticancer and anti-inflammatory activities.[1][6][7]

Table 1: Initial Phenotypic Screening Panel

| Assay Type | Cell Line(s) | Endpoint(s) | Rationale |

| Anticancer | MCF-7 (breast), A549 (lung), HCT116 (colon) | Cell viability (MTT/CellTiter-Glo), Apoptosis (Caspase 3/7 activity), Cell cycle analysis | To determine if the compound exhibits cytotoxic or cytostatic effects against common cancer cell lines.[1][8][9] |

| Anti-inflammatory | RAW 264.7 macrophages, THP-1 monocytes | Nitric oxide (NO) production (Griess assay), Pro-inflammatory cytokine (TNF-α, IL-6) secretion (ELISA) | To assess the compound's ability to suppress key inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS).[7][10] |

The results from this initial screen will guide the subsequent, more focused investigations. For instance, potent inhibition of cancer cell growth would steer the MoA investigation towards pathways involved in cell proliferation and survival, while strong suppression of inflammatory markers would direct efforts towards inflammatory signaling cascades.

In Silico Target Prediction

Concurrent with phenotypic screening, computational methods can be employed to generate initial hypotheses about potential protein targets. These approaches leverage the compound's chemical structure to predict its interactions with known protein binding sites.[11][12]

-

Structure-Based Virtual Screening: If the 3D structure of potential targets (e.g., cyclooxygenase enzymes for anti-inflammatory effects, or protein kinases for anticancer activity) is known, molecular docking simulations can predict the binding affinity and pose of "this compound" within their active sites.

-

Ligand-Based Approaches: If the compound shares structural similarities with known drugs, quantitative structure-activity relationship (QSAR) models and pharmacophore mapping can be used to predict its target based on the principle that similar molecules often have similar biological activities.[13]

It is crucial to recognize that these computational predictions are hypotheses that require experimental validation.

Phase 2: Unbiased Target Identification

Once a reproducible phenotype is established, the next critical phase is to identify the direct molecular target(s) of the compound. This process, often termed target deconvolution, can be approached through several powerful, unbiased methods.[4][14]

Affinity-Based Chemoproteomics

This is a direct biochemical approach that involves "fishing" for the target protein from a complex biological lysate using the compound as bait.[15][16][17]

-

Probe Synthesis: Synthesize a derivative of "this compound" that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for "click" chemistry) or a biotin tag. It is critical to verify that this modified probe retains the biological activity of the parent compound.

-

Immobilization: Covalently attach the probe to a solid support, such as sepharose beads.

-

Incubation: Incubate the immobilized probe with a cell lysate (e.g., from a cancer cell line where the compound showed high potency).

-

Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

The proteins that are consistently and specifically pulled down by the active compound, but not by a structurally similar inactive control, are considered high-confidence target candidates.[18]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful in-cell target engagement assay based on the principle that a protein's thermal stability is altered upon ligand binding.[19][20][21]

Caption: Hypothetical signaling pathway modulated by the test compound.

This can be experimentally verified by treating cells with "this compound" and measuring the phosphorylation status of key downstream proteins using techniques like Western blotting or phospho-protein arrays.

Conclusion

Elucidating the mechanism of action of a novel compound like "this compound" is a systematic process of hypothesis generation, unbiased target identification, and rigorous validation. This guide has outlined a logical and technically robust workflow that integrates computational, biochemical, and cell-based approaches. By following such a structured path, researchers can move from a phenotypic observation to a detailed molecular understanding of a compound's activity, a critical step in the translation of a promising molecule into a potential therapeutic agent. The self-validating nature of this multi-pronged approach, where findings from one experimental paradigm (e.g., affinity chromatography) are confirmed by another (e.g., CETSA), provides the necessary confidence to advance a compound through the drug discovery pipeline.

References

- Affinity-based target identification for bioactive small molecules.MedChemComm (RSC Publishing).

- A Review of Computational Methods for Predicting Drug Targets.PubMed.

- Kinase Panel Profiling I Pharmaron CRO Services.Pharmaron.

- In vitro assays and techniques utilized in anticancer drug discovery.PubMed.

- Kinome Profiling Service | MtoZ Biolabs.MtoZ Biolabs.

- Computational/in silico methods in drug target and lead prediction.PubMed Central.

- Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.

- In Vitro Assays to Study The Hallmarks of Cancer.QIMA Life Sciences.

- Role of Cell-Based Assays in Drug Discovery and Development.Creative Bioarray.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.Noble Life Sciences.

- Quantitative Kinome Profiling Services.CD Biosynsis.

- Affinity Chromatography.Creative Biolabs.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.

- A Review on in-vitro Methods for Screening of Anticancer Drugs.ResearchGate.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines.PubMed.

- Cell-Based Assays: A Crucial Component of the Drug Discovery Process.BioIVT.

- Kinase Drug Discovery Services.Reaction Biology.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.MDPI.

- In vitro pharmacological screening methods for anti-inflammatory agents.ResearchGate.

- Cell Based Assays in Drug Development: Comprehensive Overview.Precision for Medicine.

- Cell-based assays on the rise.BMG LABTECH.

- Target identification for small bioactive molecules: finding the needle in the haystack.PubMed.

- The role of cell-based assays for drug discovery.News-Medical.Net.

- How to approach machine learning-based prediction of drug/compound–target interactions.Journal of Cheminformatics.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.ResearchGate.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.ResearchGate.

- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.IJCRT.org.

- Currently Available Strategies for Target Identification of Bioactive Natural Products.Frontiers.

- Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey.Oxford Academic.

- Target identification and mechanism of action in chemical biology and drug discovery.Nature Chemical Biology.

- A Novel Computational Approach for Predicting Drug-Target Interactions via Network Representation Learning.Northwestern Polytechnical University.

- Target identification for biologically active small molecules using chemical biology approaches.Semantic Scholar.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.

- Target deconvolution techniques in modern phenotypic profiling.PubMed Central.

- Drug Target Identification Methods After a Phenotypic Screen.Drug Hunter.

- Small molecule target identification using photo-affinity chromatography.PubMed Central.

- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.

- CETSA.CETSA.com.

- Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.PubMed Central.

Sources

- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioivt.com [bioivt.com]

- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification for small bioactive molecules: finding the needle in the haystack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 9. noblelifesci.com [noblelifesci.com]

- 10. researchgate.net [researchgate.net]

- 11. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 15. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. drughunter.com [drughunter.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

A Technical Guide to 2-(4-acetamido-1H-indol-1-yl)acetic acid: Synthesis, Physicochemical Characterization, and Exploration of Potential Biological Activities

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides a comprehensive overview of 2-(4-acetamido-1H-indol-1-yl)acetic acid, a derivative of the indole-1-acetic acid scaffold. While specific literature on this compound is nascent, this document synthesizes information from related analogues to project its chemical properties, propose a viable synthetic route, and explore its potential pharmacological applications. Drawing on the well-established anti-inflammatory, antimicrobial, and anticancer activities of substituted indoleacetic acids, this guide serves as a foundational resource for researchers and drug development professionals interested in the prospective therapeutic value of this molecule.

Introduction to the Indole-1-Acetic Acid Scaffold

The indole ring system is a privileged heterocyclic motif, prominently featured in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and the ability of the indole nitrogen to participate in hydrogen bonding contribute to its versatile binding capabilities with a range of biological targets. The substitution of an acetic acid moiety at the N-1 position of the indole ring gives rise to the indole-1-acetic acid scaffold. This structural framework is of particular interest due to its presence in compounds with significant biological activities. A notable example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which underscores the therapeutic potential of this class of molecules.[4] The strategic placement of various substituents on the indole ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological profile.[5]

The subject of this guide, this compound, features an acetamido group at the 4-position of the indole ring. This substitution is anticipated to modulate the molecule's polarity, solubility, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties. This document will explore the synthesis, and hypothesized biological relevance of this specific analogue.

Physicochemical Properties

While extensive experimental data for this compound is not yet available in the public domain, its basic molecular properties can be derived from its chemical structure.

| Property | Value | Source |

| CAS Number | 1573548-32-9 | [6] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [6] |

| Molecular Weight | 232.23 g/mol | [6] |

| SMILES | CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)O | [6] |

| InChI | InChI=1S/C12H12N2O3/c1-8(15)13-10-3-2-4-11-9(10)5-6-14(11)7-12(16)17/h2-6H,7H2,1H3,(H,13,15)(H,16,17) |

Proposed Synthesis of this compound